molecular formula C18H20N2OS B2386389 (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 896343-48-9

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2386389
CAS No.: 896343-48-9
M. Wt: 312.43
InChI Key: VWVBEOAFJHEJLS-UHFFFAOYSA-N
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Description

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is a synthetic compound belonging to the class of piperazine derivatives. It was first synthesized in the 1980s and has gained attention for its psychoactive effects

Scientific Research Applications

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone are not well-documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-(methylthio)benzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of (3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar pharmacological properties.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

Uniqueness

(3-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Its ability to interact with serotonin receptors sets it apart from other piperazine derivatives.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-5-6-15(14-17)18(21)20-12-10-19(11-13-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVBEOAFJHEJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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